(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate
Overview
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with 2-(4-fluorophenyl)acetic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can improve yield and reduce reaction times, making the process more cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share a similar triazole ring structure and exhibit diverse biological activities.
1,3,4-Oxadiazole derivatives: Known for their pharmacological properties, including antibacterial and anticancer activities.
Benzimidazole derivatives: These compounds have a similar benzene ring fused with a nitrogen-containing ring and are used in various medicinal applications.
Uniqueness
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate is unique due to its specific combination of a benzotriazine ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-12-7-5-11(6-8-12)9-15(21)23-10-20-16(22)13-3-1-2-4-14(13)18-19-20/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKCRAKETDLQGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326942 | |
Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816747 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
454238-74-5 | |
Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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